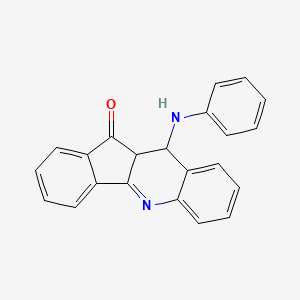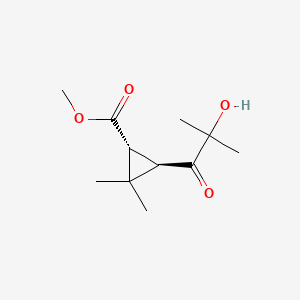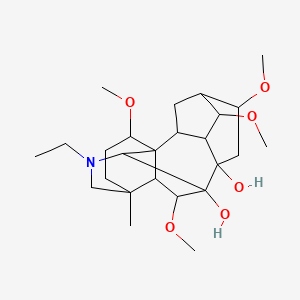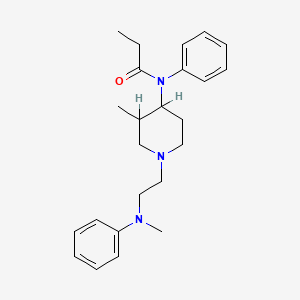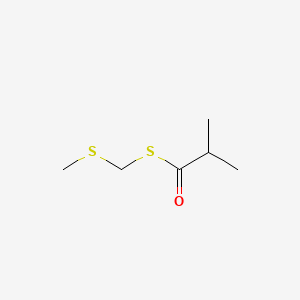
(E)-2-(1-(2-Chlorophenyl)ethylidene)hydrazinecarboxamide monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-2-(1-(2-Chlorophenyl)ethylidene)hydrazinecarboxamide monohydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a chlorophenyl group, an ethylidene linkage, and a hydrazinecarboxamide moiety, making it a versatile molecule for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(1-(2-Chlorophenyl)ethylidene)hydrazinecarboxamide monohydrochloride typically involves the condensation of 2-chloroacetophenone with hydrazinecarboxamide under acidic conditions. The reaction is carried out in ethanol with concentrated hydrochloric acid as a catalyst. The mixture is refluxed for several hours, followed by crystallization to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-2-(1-(2-Chlorophenyl)ethylidene)hydrazinecarboxamide monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorophenyl group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can react with the chlorophenyl group under basic conditions.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced hydrazine derivatives.
Substitution: Formation of substituted chlorophenyl derivatives.
Scientific Research Applications
(E)-2-(1-(2-Chlorophenyl)ethylidene)hydrazinecarboxamide monohydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (E)-2-(1-(2-Chlorophenyl)ethylidene)hydrazinecarboxamide monohydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- (E)-1-(1-(Benzofuran-2-yl)ethylidene)-2-(2,4,6-trichlorophenyl)hydrazine
- (E)-N′-(1-(5-chloro-2-hydroxyphenyl)ethylidene)thiophene-2-carbohydrazide
Uniqueness
(E)-2-(1-(2-Chlorophenyl)ethylidene)hydrazinecarboxamide monohydrochloride is unique due to its specific structural features, such as the chlorophenyl group and the ethylidene linkage. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for research and development.
Properties
CAS No. |
133662-17-6 |
|---|---|
Molecular Formula |
C9H11Cl2N3O |
Molecular Weight |
248.11 g/mol |
IUPAC Name |
[(E)-1-(2-chlorophenyl)ethylideneamino]urea;hydrochloride |
InChI |
InChI=1S/C9H10ClN3O.ClH/c1-6(12-13-9(11)14)7-4-2-3-5-8(7)10;/h2-5H,1H3,(H3,11,13,14);1H/b12-6+; |
InChI Key |
XOBKPEOQXWDDEO-WXIWBVQFSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)N)/C1=CC=CC=C1Cl.Cl |
Canonical SMILES |
CC(=NNC(=O)N)C1=CC=CC=C1Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





